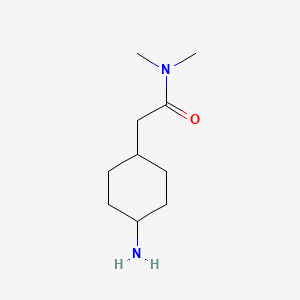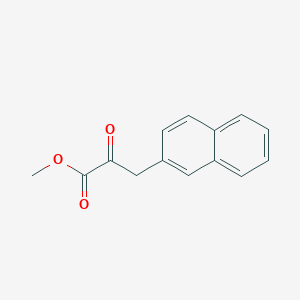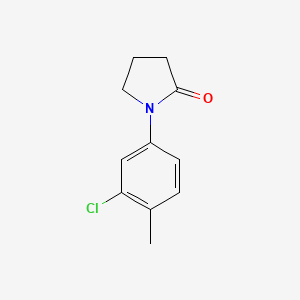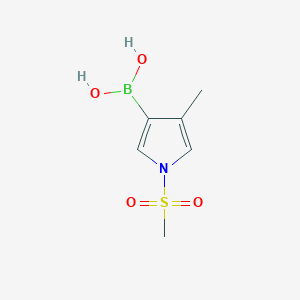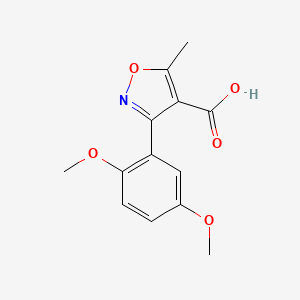
5-Bromo-4-(2-chloro-4-methylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022653 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide insights into its significance and potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022653 involves specific reaction conditions and reagents. One common method includes the use of a magnetic manganese nanocatalyst, which is immobilized on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligand . This catalyst facilitates the formation of propargyl amines through three-component coupling reactions involving aromatic aldehydes or ketones, alkynes, and amines .
Industrial Production Methods: Industrial production of MFCD33022653 may involve scalable methods such as hydrothermal carbonization, which offers advantages like lower reaction temperatures, shorter reaction times, higher carbonization yields, and reduced production of waste gases and liquids . These methods ensure efficient and environmentally friendly production of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD33022653 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022653 include oxidizing agents, reducing agents, and various catalysts. For example, the oxidation of graphite to graphite oxide involves voltage oscillations in the presence of sulfuric acid solution . This reaction reveals intermediate structures that appear and disappear over time, showcasing a new type of oscillating reaction .
Major Products Formed: The major products formed from the reactions of MFCD33022653 depend on the specific reaction conditions and reagents used. For instance, the oxidation of graphite results in the formation of graphite oxide, a material consisting of layers of graphene oxide .
Scientific Research Applications
MFCD33022653 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the synthesis of propargyl amines . In biology, it may be utilized for studying molecular interactions and pathways. In medicine, the compound’s unique properties can be explored for potential therapeutic applications. Additionally, in industry, MFCD33022653 can be used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD33022653 involves its interaction with specific molecular targets and pathways. For example, in the synthesis of propargyl amines, the magnetic manganese nanocatalyst facilitates the formation of carbon-nitrogen bonds through coupling reactions . This process involves the activation of aromatic aldehydes or ketones, alkynes, and amines, leading to the formation of the desired products.
Comparison with Similar Compounds
MFCD33022653 can be compared with other similar compounds based on its structure and properties. Some similar compounds include other manganese-based catalysts and iron oxide nanoparticles. The uniqueness of MFCD33022653 lies in its specific catalytic activity and the ability to facilitate efficient and environmentally friendly reactions .
List of Similar Compounds:- Manganese-based catalysts
- Iron oxide nanoparticles
- Graphene oxide
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
5-bromo-4-(2-chloro-4-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-2-3-7(8(13)4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
JLAUKHVVUCAHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
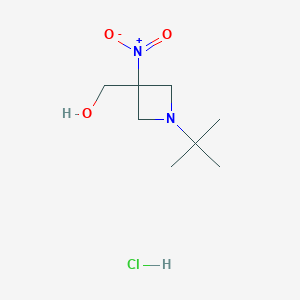
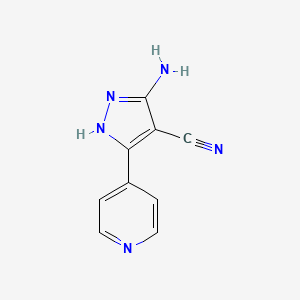
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
